1,2-Dichloro-3-(propan-2-yl)benzene
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Overview
Description
Dichloro(1-methylethyl)benzene, also known as 1,2-dichloro-4-(1-methylethyl)benzene, is an aromatic compound with a benzene ring substituted by two chlorine atoms and an isopropyl group. This compound is part of the larger family of chlorinated benzenes, which are known for their diverse applications in various fields such as organic synthesis, industrial processes, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(1-methylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of dichloro(1-methylethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the chlorine substituents to hydrogen, yielding isopropylbenzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Isopropylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Dichloro(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of dichloro(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the benzene ring. This can affect the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Dichlorobenzene: Has chlorine atoms in the para position, resulting in different chemical properties.
Isopropylbenzene (Cumene): Lacks chlorine substituents, making it more reactive towards electrophilic substitution.
Uniqueness
Dichloro(1-methylethyl)benzene is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
51345-56-3 |
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Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1,2-dichloro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI Key |
NYCKJGRASIXRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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